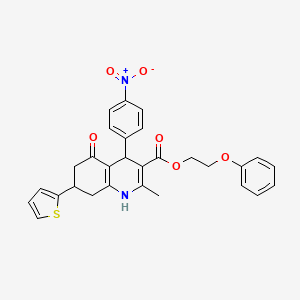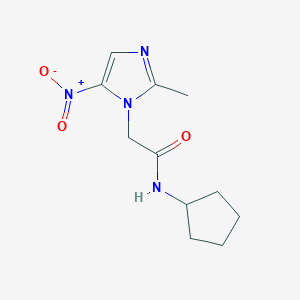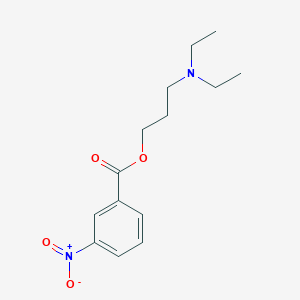![molecular formula C24H24Cl2O7 B11081841 5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate](/img/structure/B11081841.png)
5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate: is a complex organic compound characterized by multiple functional groups, including acetoxy and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl core, followed by the introduction of acetoxy and chloro groups through selective acetylation and chlorination reactions. Common reagents used in these steps include acetic anhydride, acetyl chloride, and chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloro substituents, converting them to corresponding hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons, and substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s acetoxy groups can be hydrolyzed to release acetic acid, which can be used to study enzymatic activity and metabolic pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features may be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can modulate enzymatic activity. The chloro substituents may interact with cellular receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Acetyloxy)-1-[(acetyloxy)methyl]pentyl acetate
- 6-(Acetyloxy)-1-benzofuran-7-yl acetate
Uniqueness
Compared to similar compounds, 5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C24H24Cl2O7 |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
[5-acetyloxy-2-(7-acetyloxy-6-chloro-2,4,4-trimethyl-3H-chromen-2-yl)-4-chlorophenyl] acetate |
InChI |
InChI=1S/C24H24Cl2O7/c1-12(27)30-19-9-21(31-13(2)28)18(26)8-16(19)24(6)11-23(4,5)15-7-17(25)22(32-14(3)29)10-20(15)33-24/h7-10H,11H2,1-6H3 |
InChI Key |
HRAAHYGSVFJUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2(CC(C3=CC(=C(C=C3O2)OC(=O)C)Cl)(C)C)C)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide](/img/structure/B11081762.png)
![3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B11081767.png)

![1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole](/img/structure/B11081777.png)



![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11081807.png)
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11081813.png)
![methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11081828.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11081835.png)
![4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11081836.png)

